

# CAS number and IUPAC nomenclature for accurate identification of Oxametacin.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxametacin

Cat. No.: B1677830

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## Oxametacin: A Technical Guide to Identification, Mechanism, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **Oxametacin**, a non-steroidal anti-inflammatory drug (NSAID). The document details its precise chemical identification through its Chemical Abstracts Service (CAS) number and International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A thorough examination of its mechanism of action, focusing on the inhibition of cyclooxygenase (COX) enzymes, is presented, including a visual representation of its role in the prostaglandin synthesis pathway. Furthermore, this guide outlines key physicochemical and pharmacological properties in a structured format and provides detailed experimental protocols for assessing its COX inhibitory activity and in vivo anti-inflammatory efficacy. This document is intended to serve as a valuable resource for professionals in research, and drug development, facilitating a deeper understanding and further investigation of **Oxametacin**.

### Chemical Identification

Accurate identification of chemical compounds is fundamental in research and development. The following table summarizes the key identifiers for **Oxametacin**.

Identifier	Value
CAS Number	27035-30-9[1][2]
IUPAC Name	2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-hydroxyacetamide[1]
Molecular Formula	C <sub>19</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>4</sub> [1]
Molar Mass	372.81 g/mol [1]

## Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of **Oxametacin** is provided in the tables below. These parameters are crucial for understanding the drug's behavior in biological systems and for formulation development.

Table 2.1: Physicochemical Properties of **Oxametacin**

Property	Value	Source
Water Solubility	0.00569 mg/mL	ALOGPS
logP	3.5	ALOGPS
pKa (Strongest Acidic)	8.86	Chemaxon

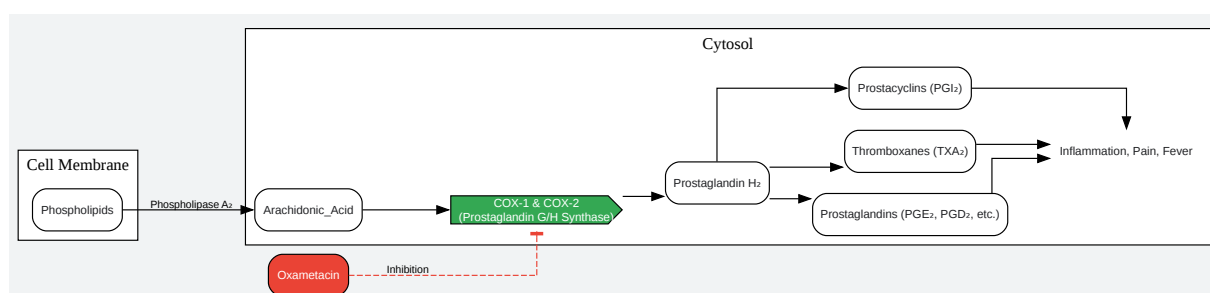
Table 2.2: Pharmacological Data of **Oxametacin**

Target	Action	Activity (IC <sub>50</sub> )	Organism
Prostaglandin G/H synthase 1 (COX-1)	Inhibitor	5.55 (-log[M])	Human
Prostaglandin G/H synthase 2 (COX-2)	Inhibitor	5.96 (-log[M])	Human
Arachidonate 5-lipoxygenase	Inhibitor	5.12 (-log[M])	Rat

## Mechanism of Action and Signaling Pathway

**Oxametacin** exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H<sub>2</sub>, the precursor of prostaglandins, thromboxanes, and prostacyclins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, **Oxametacin** prevents the synthesis of these pro-inflammatory molecules.

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of **Oxametacin**.



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Figure 1: **Oxametacin**'s inhibition of the Prostaglandin Synthesis Pathway.

## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **Oxametacin**.

### In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **Oxametacin** on COX-1 and COX-2 enzymes.

Materials:

- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- **Oxametacin**
- Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Co-factors (e.g., hematin, epinephrine)
- Enzyme immunoassay (EIA) kit for Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>)
- Microplate reader

Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of **Oxametacin** in DMSO.
  - Prepare serial dilutions of the **Oxametacin** stock solution to achieve a range of desired concentrations.
  - Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
  - Prepare the arachidonic acid substrate solution.
- Enzyme Inhibition Reaction:
  - In a microplate, add the reaction buffer, co-factors, and the enzyme (either COX-1 or COX-2).

- Add a small volume of the diluted **Oxametacin** solution or DMSO (for the control) to the wells.
- Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the arachidonic acid substrate.
- Incubate the reaction for a defined period (e.g., 2 minutes) at 37°C.
- Stop the reaction by adding a stopping reagent (e.g., a strong acid).
- Quantification of Prostaglandin E<sub>2</sub>:
  - Quantify the amount of PGE<sub>2</sub> produced in each well using a competitive EIA kit according to the manufacturer's instructions.
  - Measure the absorbance using a microplate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **Oxametacin** compared to the control (DMSO).
  - Plot the percentage of inhibition against the logarithm of the **Oxametacin** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **Oxametacin** that causes 50% inhibition of the enzyme activity) from the dose-response curve.

## In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This protocol outlines a standard in vivo model to assess the anti-inflammatory effects of **Oxametacin** in rodents.

Materials:

- Wistar rats or Swiss albino mice

- **Oxametacin**
- Vehicle (e.g., 0.5% carboxymethyl cellulose)
- Carrageenan solution (1% w/v in saline)
- Pletysmometer or digital caliper
- Oral gavage needles

Procedure:

- Animal Acclimatization and Grouping:
  - Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
  - Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and one or more test groups receiving different doses of **Oxametacin**.
- Drug Administration:
  - Administer **Oxametacin** or the vehicle orally to the respective groups one hour before the induction of inflammation.
- Induction of Inflammation:
  - Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- Measurement of Paw Edema:
  - Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or digital caliper.
- Data Analysis:

- Calculate the percentage of edema for each animal at each time point using the formula:  $[(V_t - V_0) / V_0] * 100$ , where  $V_t$  is the paw volume at time  $t$  and  $V_0$  is the initial paw volume.
- Calculate the percentage of inhibition of edema for the drug-treated groups compared to the control group.
- Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

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## References

- 1. Oxametacin - Wikipedia [en.wikipedia.org]
- 2. Oxametacin [chemeurope.com]
- To cite this document: BenchChem. [CAS number and IUPAC nomenclature for accurate identification of Oxametacin.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677830#cas-number-and-iupac-nomenclature-for-accurate-identification-of-oxametacin]

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